Methyl 4-methyl-1H-indole-6-carboxylate

Overview

Description

Molecular Structure Analysis

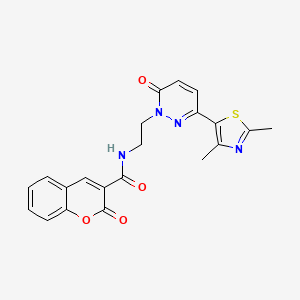

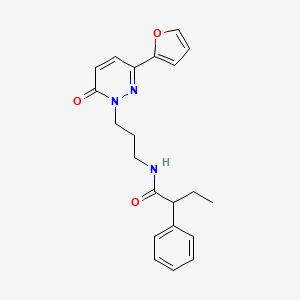

The compound’s molecular structure consists of an indole ring fused with a carboxylate group. The methyl group is attached to the nitrogen atom of the indole ring. The 3D representation of the structure can be visualized using tools like the NIST Chemistry WebBook .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anticancer Properties

Indole derivatives have attracted attention as potential anticancer agents. Their unique chemical structure allows them to interact with cellular components, affecting cell growth, apoptosis, and angiogenesis. Researchers have explored the use of indole-based compounds, including Methyl 4-Methylindole-6-carboxylate, in cancer therapy .

Immunomodulation

Some indole derivatives exhibit immunomodulatory effects. They can modulate immune responses, making them promising candidates for conditions such as autoimmune diseases and cancer immunotherapy. Investigating the immunomodulatory potential of Methyl 4-Methylindole-6-carboxylate could yield valuable insights .

Inhibition of Botulinum Neurotoxin

Indole compounds have been studied for their ability to inhibit botulinum neurotoxin, which causes botulism. Methyl 4-Methylindole-6-carboxylate might contribute to this field, although further research is needed .

Antibacterial Activity

Indoles have demonstrated antibacterial properties against various pathogens. Researchers have explored their potential as antibacterial agents. Investigating the antibacterial activity of Methyl 4-Methylindole-6-carboxylate could provide valuable data for drug development .

CB2 Cannabinoid Receptor Ligands

Indole derivatives can interact with cannabinoid receptors, particularly CB2 receptors. These receptors play a role in immune regulation, inflammation, and pain. Methyl 4-Methylindole-6-carboxylate might have CB2 receptor affinity, making it relevant for cannabinoid research .

Hepatitis C Virus (HCV) Research

Indole-based compounds have been investigated as potential inhibitors of HCV NS5B polymerase. Methyl 4-Methylindole-6-carboxylate could be explored in this context, contributing to antiviral drug development .

Mechanism of Action

Target of Action

Methyl 4-methyl-1H-indole-6-carboxylate is a type of indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 4-methyl-1H-indole-6-carboxylate may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

methyl 4-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8(11(13)14-2)6-10-9(7)3-4-12-10/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYFHEUJQWRINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methyl-1H-indole-6-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylphenyl]pyridine-3-carboxamide](/img/structure/B2585309.png)

![2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2585313.png)

![5-[1-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2585314.png)

![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2585318.png)

![5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one](/img/structure/B2585323.png)

![2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2585324.png)

![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585329.png)